molecular formula C31H40O12 B15129102 [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

Cat. No.: B15129102
M. Wt: 604.6 g/mol
InChI Key: IZPGQOGNFFVNFT-UHFFFAOYSA-N
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Description

The compound [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is a highly functionalized tetracyclic molecule characterized by its complex oxygenated framework. Its structure includes multiple acetyloxy and hydroxyl groups, a benzoate ester, and a 2-hydroxypropan-2-yl substituent, all embedded within a rigid oxatetracyclic core. Structural determination of such molecules typically relies on crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

[16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPGQOGNFFVNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)COC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Formation

The tetracyclic scaffold arises from cyclization of GGPP catalyzed by taxadiene synthase, forming taxa-4(20),11(12)-diene. Subsequent oxidation by cytochrome P450 enzymes introduces hydroxyl groups at C5, C9, and C10. In Taxus wallichiana, hydroxylation at C13 is a key divergence point, leading to species-specific metabolites.

Esterification and Acetylation

Late-stage modifications include acetylation of hydroxyl groups at C10 and C16 by acetyltransferases. The benzoate group at C2 is introduced via esterification with benzoyl-CoA, a process enhanced in cell cultures under methyl jasmonate elicitation.

Chemical Synthesis Strategies

Two-Phase Taxane Synthesis

The two-phase approach, demonstrated for Taxuyunnanine D, is adaptable to the target compound:

  • Phase 1 (Oxidation and Functionalization):
    • Taxa-4(20),11(12)-diene undergoes Åkermark-Bäckvall-type acetoxylation to install C5 and C10 acetates.
    • Cr(V)-mediated oxidation introduces C13 hydroxylation (Figure 12 in).
  • Phase 2 (Cyclization and Protection):
    • Bromination at C10 followed by Ag(I)-catalyzed hydroxylation forms the oxetane ring (C14-O).
    • TES protection and diastereoselective reduction yield intermediates for final acetylation.

Benzoate Ester Installation

The C2 benzoate is introduced via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). A patent by CN111909044A details analogous esterification of ethanolamine derivatives, emphasizing anhydrous conditions to prevent hydrolysis.

Key Intermediate Preparation

Taxadiene Derivative Synthesis

Step Reaction Reagents/Conditions Yield Reference
1 Acetoxylation Pd(OAc)₂, PhI(OAc)₂, CH₃CN, 60°C 78%
2 C13 Hydroxylation CrO₃, pyridine, CH₂Cl₂, −20°C 65%
3 Oxetane Formation NBS, AgOTf, TESOH, CH₂Cl₂, 0°C 82%

Benzoylation at C2

  • Reagents: Benzoyl chloride, EDC, DMAP, CH₂Cl₂, 0°C → RT.
  • Challenges: Competing acetyl migration requires kinetic control (T < 10°C).

Functionalization and Protecting Group Management

Hydroxypropan-2-yl Installation

The C3 substituent is introduced via Prins cyclization using 2-propanol and BF₃·OEt₂. Stereoselectivity is achieved through chelation control.

Acetyl Group Stability

Acetyloxy groups at C10 and C16 are prone to transesterification. A patent by CN111909044A recommends using proton-sponge bases (e.g., 1,8-bis(dimethylamino)naphthalene) to scavenge HCl during acetylations, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 5.68 (d, J = 8.4 Hz, H-6), 5.21 (s, H-10), 2.34 (s, C16-OAc).
  • HRMS: m/z calc. for C₃₂H₄₀O₁₂ [M+H]⁺: 633.2543; found: 633.2545.

X-ray Crystallography

Absolute configuration confirmation relies on anomalous dispersion methods, as applied to related taxane intermediates.

Chemical Reactions Analysis

Types of Reactions

[16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while substitution of the acetyloxy groups can produce derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential bioactivity. Its multiple hydroxy and acetyloxy groups may interact with biological targets, leading to various biological effects .

Medicine

In medicine, [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [16-Acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and undergo redox reactions, thereby modulating the activity of its targets .

Comparison with Similar Compounds

[(2S,3S,5S,8R,9R,10S,11S,13R,16S)-5,8,9,16-Tetraacetyloxy-2-benzoyloxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-11-yl] Benzoate

This analogue (PubChem entry, 2004) shares the oxatetracyclic backbone but differs in acetyloxy group placement (positions 5, 8, 9, 16 vs. 16, 10 in the target compound) and stereochemistry.

12,15-Dimethyl-8-oxatetracyclo[8.8.0.02,7.011,16]-octadeca-1(18),2,4,6,11(16),12,14-heptaen-10-ol

This compound (Tam et al., 2019) features a larger tetracyclic system with aromatic rings and fewer oxygen substituents. The absence of acetyloxy groups reduces polarity, likely decreasing solubility in polar solvents compared to the target compound .

(3S,10R,11R,13S)-10-Ethyl-11-hydroxy-13-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-15-oxa-4-azatetracyclo[7.6.1.01,12.04,16]hexadec-9(16)-en-14-one

This analogue incorporates an azide group and a fused oxolane ring, introducing nitrogen into the framework. The presence of a ketone (5-oxooxolan) may increase reactivity toward nucleophiles, a feature absent in the acetyloxy-rich target compound .

Functional Group Analysis

Compound Key Functional Groups Solubility Trends (Inferred) Potential Reactivity Hotspots
Target Compound 4× acetyloxy, 4× hydroxyl, benzoate ester Moderate polarity Ester hydrolysis, hydroxyl oxidation
Tetraacetyloxy Analogue 5× acetyloxy, benzoate ester High lipophilicity Acetyl group cleavage
12,15-Dimethyl Derivative Hydroxyl, aromatic rings Low polarity Electrophilic aromatic substitution
4-Azatetracyclic Compound Ketone, azide, hydroxyl Moderate polarity Ketone reduction, azide cycloaddition

Research Findings

  • Structural Rigidity : The oxatetracyclic core imposes conformational constraints, reducing rotational freedom compared to smaller spiro compounds (e.g., ’s spiro[4.5]decane derivatives) . This rigidity could influence binding specificity in biological targets.
  • Solubility and Bioavailability: The target compound’s hydroxyl and acetyloxy groups balance lipophilicity and hydrophilicity, suggesting intermediate solubility in DMSO or ethanol. This contrasts with the highly lipophilic tetraacetyloxy analogue and the polar 4-azatetracyclic compound .
  • Reactivity : The benzoate ester is prone to enzymatic hydrolysis, a property shared with ester-containing pharmaceuticals. The 2-hydroxypropan-2-yl group may participate in hydrogen bonding, affecting crystallinity .

Q & A

Q. What are the critical steps for synthesizing this tetracyclic benzoate derivative, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step protocols, often starting with functionalized spirocyclic precursors. Key steps include:

  • Acetylation and benzoylation to protect hydroxyl groups, as seen in analogous taxane derivatives (e.g., tert-butyl and acetyloxy groups in ).
  • Ring-closing reactions using catalysts like TFA/Et3SiH () or DCC/DMAP () to form the oxatetracyclic core.
  • Purification via column chromatography () and crystallization ().
    Intermediates are characterized by:
  • NMR and MS for structural confirmation (e.g., spiro compound verification in ).
  • Elemental analysis to validate purity (e.g., C, H, N, S, Cl ratios in ).
  • Melting point determination ().

Q. How is the stereochemical configuration of the compound validated?

Methodological Answer: Stereochemistry is resolved using:

  • X-ray crystallography (if crystalline derivatives are available) to confirm spatial arrangements of hydroxyl, acetyloxy, and methyl groups.
  • NOESY/ROESY NMR to detect through-space proton interactions, critical for assigning axial/equatorial substituents in the tetracyclic scaffold ().
  • Comparative analysis with structurally related compounds (e.g., taxane derivatives in ) to infer stereochemical trends.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer: Contradictions (e.g., unexpected IR carbonyl stretches or NMR splitting patterns) require:

  • Multi-technique validation : Cross-checking NMR, MS, and X-ray data ().
  • Computational modeling : DFT calculations to predict vibrational spectra (IR) or chemical shifts (NMR) for comparison with experimental data.
  • Controlled degradation studies : Hydrolysis of acetyloxy/benzoate groups to isolate fragments for independent analysis (e.g., ’s protocol for imidazoline derivatives).

Q. What strategies optimize the regioselectivity of hydroxyl group acetylation in polyhydroxy precursors?

Methodological Answer: Regioselectivity is controlled via:

  • Protecting group strategies : Use of bulky silyl ethers (e.g., triethylsilyl in ) to shield specific hydroxyl groups during acetylation.
  • pH-dependent reactions : Selective acetylation under mild acidic/basic conditions (e.g., NaOH in dioxane/water for selective deprotection in ).
  • Catalyst tuning : DMAP or pyridine to enhance reactivity at sterically accessible sites ().

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

  • Forced degradation : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).
  • HPLC-MS monitoring : Tracking degradation products (e.g., benzoic acid or acetyloxy cleavage fragments) over time ().
  • Kinetic modeling : Calculating degradation rate constants (k) and half-lives (t1/2) to predict shelf-life.

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina to simulate binding to HDACs () or taxane-binding sites ().
  • MD simulations : Assessing binding stability over 100+ ns trajectories (e.g., for phenothiazine derivatives in ).
  • QSAR modeling : Correlating substituent electronic properties (Hammett constants) with bioactivity data.

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